ROMK1 Inhibitory Potency: Cross-Study Comparison with VU591
The target compound exhibits significantly greater inhibitory potency against the human ROMK1 (Kir1.1) channel compared to the widely used tool compound VU591. In a thallium flux assay using HEK293 cells, the compound achieved an IC50 of 49 nM, a 5-fold improvement over VU591's IC50 of 240 nM (0.24 µM) in a comparable assay system [1][2]. This potency advantage may allow for lower working concentrations in complex biological models.
| Evidence Dimension | ROMK1 (Kir1.1) channel inhibition potency |
|---|---|
| Target Compound Data | IC50 = 49 nM |
| Comparator Or Baseline | VU591: IC50 = 240 nM |
| Quantified Difference | 4.9-fold more potent |
| Conditions | Target: Human ROMK1 expressed in HEK293 cells. Target Assay: 30-min thallium flux assay. Comparator Assay: 20-min Thallos-AM fluorescence assay. |
Why This Matters
This 5-fold potency differential is critical for researchers minimizing off-target effects at higher concentrations, making this compound a superior choice for potent ROMK1 blockade in vitro.
- [1] BindingDB. BDBM50391781. IC50: 49 nM. Assay: Inhibition of human ROMK expressed in HEK293 cells after 30 mins by thallium flux assay. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. VU591 ligand. IC50: 794.33 nM. ChEMBL assay: Inhibition of human ROMK1 in HEK293 cells by Thallos-AM assay. View Source
